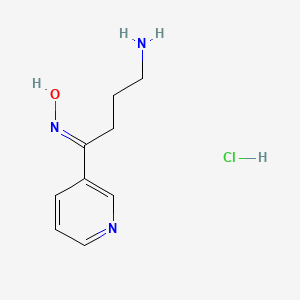
4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride is a chemical compound with a complex structure that includes an amino group, a pyridine ring, and an oxime group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Oxime Group: The oxime group is typically formed by reacting the corresponding ketone with hydroxylamine under acidic or basic conditions.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the oxime with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while reduction typically produces amines.
科学的研究の応用
4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various chemical processes.
作用機序
The mechanism of action of 4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and other interactions. These properties make it useful in various biochemical assays and studies.
類似化合物との比較
Similar Compounds
4-Amino-1-pyridin-3-ylbutan-1-one: Lacks the oxime group, which may affect its reactivity and applications.
4-Amino-1-pyridin-3-ylbutan-1-one oxime: Does not have the monohydrochloride salt form, which can influence its solubility and stability.
Uniqueness
4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
生物活性
4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : (1Z)-4-amino-1-(3-pyridinyl)-1-butanone oxime hydrochloride
- Molecular Weight : 215.68 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research suggests that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
The compound has shown promising results in several pharmacological studies:
1. Inhibition of Enzymatic Activity
Studies indicate that the compound exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic activity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
2. Potential Anticancer Activity
Research has indicated that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells. A study highlighted the role of such compounds in modulating apoptotic pathways, thereby reducing tumor growth in vitro .
Case Studies
Several case studies have investigated the biological activity of this compound:
Case Study 1: AChE Inhibition
In a study aimed at evaluating the efficacy of various AChE inhibitors, this compound was tested alongside known inhibitors. The results demonstrated a significant reduction in AChE activity, supporting its potential use in Alzheimer's treatment .
Case Study 2: Anticancer Effects
A comparative analysis involving several compounds revealed that this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Data Tables
特性
CAS番号 |
374063-99-7 |
|---|---|
分子式 |
C9H14ClN3O |
分子量 |
215.68 g/mol |
IUPAC名 |
N-(4-amino-1-pyridin-3-ylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-1-4-9(12-13)8-3-2-6-11-7-8;/h2-3,6-7,13H,1,4-5,10H2;1H |
InChIキー |
NGQBRIXEPATEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=NO)CCCN.Cl |
正規SMILES |
C1=CC(=CN=C1)C(=NO)CCCN.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















